![molecular formula C14H22N6 B4533091 N~4~-ethyl-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B4533091.png)
N~4~-ethyl-N~2~-methyl-N~2~-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]pyrimidine-2,4-diamine
Description
Synthesis Analysis
The synthesis of N-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, including compounds structurally similar to the one , involves several key steps. These steps typically include the condensation of appropriate pyrazole and pyrimidine precursors, followed by various N-substitution reactions to introduce the desired alkyl or aryl groups at specific positions on the pyrimidine ring. The methodologies may vary, ranging from traditional heating to the use of microwave irradiation and ultrasound as ecofriendly energy sources, to achieve higher yields and purity in shorter reaction times (Al-Zaydi, 2009).
Molecular Structure Analysis
The molecular structure of these compounds, characterized by X-ray crystallography, reveals intricate details about their crystalline forms, hydrogen bonding patterns, and overall molecular conformation. These structures can exhibit varying dimensionalities of hydrogen bonding networks, influenced by stoichiometric hydrates and solvent-free forms. Such structural versatility impacts the compound's physical properties and interactions with other molecules (Trilleras et al., 2008).
properties
IUPAC Name |
4-N-ethyl-2-N-methyl-2-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyrimidine-2,4-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6/c1-6-15-13-7-8-16-14(17-13)19(4)9-12-10(2)18-20(5)11(12)3/h7-8H,6,9H2,1-5H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMHUIUCIYSEPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC=C1)N(C)CC2=C(N(N=C2C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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